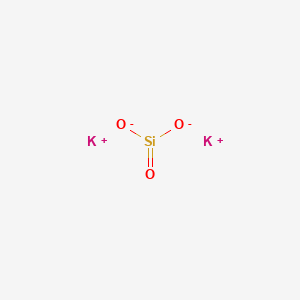
Dipotassium silicate
描述
Dipotassium silicate, with the chemical formula K₂SiO₃, is an inorganic compound composed of potassium, silicon, and oxygen. It is a white crystalline solid that is highly soluble in water, forming an alkaline solution. This compound is part of the larger family of potassium silicates, which are known for their diverse industrial applications due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Dipotassium silicate can be synthesized in the laboratory by reacting silica (SiO₂) with potassium hydroxide (KOH). The reaction typically occurs under high-temperature conditions to ensure complete conversion. The general reaction is as follows:
SiO2+2KOH→K2SiO3+H2O
This reaction yields this compound and water .
Industrial Production Methods: In industrial settings, this compound is produced through the fusion process. This involves heating potassium carbonate (K₂CO₃) with pure silica sand at high temperatures. The reaction produces this compound and carbon dioxide:
K2CO3+SiO2→K2SiO3+CO2
This method is widely used due to its efficiency and scalability .
化学反应分析
Types of Reactions: Dipotassium silicate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it forms an alkaline solution.
Acid-Base Reactions: It reacts with acids to form silica and the corresponding potassium salts.
Oxidation and Reduction: Although this compound itself is not typically involved in redox reactions, it can act as a medium for such reactions in certain industrial processes.
Common Reagents and Conditions:
Acids: Reacts with acids like hydrochloric acid (HCl) to produce silica and potassium chloride (KCl).
Alkaline Conditions: Maintains stability in alkaline environments, making it useful in various industrial applications.
Major Products Formed:
Silica (SiO₂): Formed when this compound reacts with acids.
Potassium Salts: Such as potassium chloride (KCl) when reacting with hydrochloric acid.
科学研究应用
Dipotassium silicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a source of silicon in synthesis processes.
Biology: Enhances plant growth and resistance to diseases when used as a supplement in agriculture.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes.
Industry: Utilized in the production of cements, coatings, and as a corrosion inhibitor in metal cleaning formulations
作用机制
The mechanism of action of dipotassium silicate involves its ability to form stable, alkaline solutions that can interact with various substrates. In biological systems, it enhances the structural integrity of plant cell walls by providing a source of silicon, which is essential for the formation of strong and resilient tissues. In industrial applications, its alkaline nature helps in neutralizing acids and preventing corrosion .
相似化合物的比较
Sodium Silicate (Na₂SiO₃): Similar in structure and properties but uses sodium instead of potassium.
Calcium Silicate (CaSiO₃): Used in construction materials and has different solubility and reactivity compared to dipotassium silicate.
Magnesium Silicate (MgSiO₃): Commonly used as a filler material and in ceramics
Uniqueness of this compound: this compound is unique due to its high solubility in water and its ability to form highly alkaline solutions. This makes it particularly useful in applications requiring strong alkaline conditions, such as in industrial cleaning and as a supplement in agriculture to enhance plant growth and resistance .
属性
IUPAC Name |
dipotassium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.O3Si/c;;1-4(2)3/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHDJVEYQHLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893092 | |
| Record name | Dipotassium metasilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.280 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silicic acid (H2SiO3), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10006-28-7 | |
| Record name | Silicic acid (H2SiO3), potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010006287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium metasilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B155508.png)












